1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide
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Overview
Description
1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole core substituted with a thiophene-pyrazine moiety
Preparation Methods
The synthesis of 1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the thiophene and pyrazine groups. Common reagents used in these reactions include hydrazines, aldehydes, and thiophenes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiophene rings are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles for substitution reactions.
Scientific Research Applications
1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar properties, including electronic and photophysical characteristics.
Pyrazole derivatives: Compounds with a pyrazole core often have similar biological activities and can be used in medicinal chemistry.
Pyrazine derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-8-12(20(2)19-10)15(21)18-9-11-14(17-6-5-16-11)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZKJQSQMREPMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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